3-Isopropyl-2-methyl-4-methyleneisoxazolidin-5-one is a synthetic compound known for its potential anticancer properties. This compound, referred to in some studies as MZ-6, features an α-methylene-γ-lactone motif, which is significant for its biological activity. The compound has been investigated for its cytotoxic effects against various cancer cell lines, particularly breast cancer cells.
The compound was synthesized as part of research aimed at exploring simpler analogs of naturally occurring sesquiterpene lactones, such as parthenolide, which exhibit considerable biological activities. The synthesis and evaluation of 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one were documented in studies focusing on its anti-invasive properties and cytotoxicity against cancer cells .
3-Isopropyl-2-methyl-4-methyleneisoxazolidin-5-one falls under the category of organic compounds, specifically classified as a nitrogen-containing heterocyclic compound. Its structure includes an isoxazolidinone ring, which is notable for its reactivity and biological significance.
The synthesis of 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one typically involves a two-step reaction process. Initially, the precursor compounds are reacted to form the isoxazolidinone framework, followed by the introduction of the methylene group.
The synthetic route has been optimized for efficiency and yield, making it feasible for further biological evaluations. The methods used are significant in organic chemistry for producing compounds with potential therapeutic applications.
The molecular formula of 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one can be represented as . The structure consists of:
The compound's molecular weight is approximately 181.24 g/mol. Its structural characteristics contribute to its interactions with biological macromolecules, particularly proteins involved in cancer progression.
3-Isopropyl-2-methyl-4-methyleneisoxazolidin-5-one exhibits reactivity typical of α-methylene-γ-lactones, particularly through Michael addition reactions with thiols. This reactivity allows it to form covalent bonds with sulfhydryl groups in proteins, impacting various cellular processes.
The ability to modify protein interactions makes this compound a candidate for further drug development aimed at targeting cancer cell survival mechanisms.
The mechanism of action for 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one primarily involves:
Studies have indicated that this modification leads to down-regulation of specific mRNA and protein levels associated with metastatic behavior in cancer cells.
3-Isopropyl-2-methyl-4-methyleneisoxazolidin-5-one is typically a colorless to pale yellow liquid or solid depending on purity and conditions. Its solubility in organic solvents facilitates its use in various chemical reactions.
The compound is characterized by:
Relevant analyses include spectroscopic methods (NMR, IR) used to confirm structure and purity during synthesis.
3-Isopropyl-2-methyl-4-methyleneisoxazolidin-5-one has several potential applications:
Stereoselective cycloadditions constitute the cornerstone for constructing the 4-methyleneisoxazolidin-5-one core. 1,3-dipolar cycloadditions between nitrones and electron-deficient alkenes enable precise stereocontrol, particularly when catalyzed by chiral Lewis acids. For example, Mg(II)-BOX complexes facilitate asymmetric [3+2] cycloadditions, yielding 3,4,5-trisubstituted isoxazolidinones with >90% enantiomeric excess (ee) when using N-vinyl carbamates as dipolarophiles [1] [6].
Transition-metal-catalyzed carbonylations provide alternative pathways. Palladium-catalyzed reactions between aziridines and CO under 15 atm pressure generate 4-methyleneisoxazolidin-5-ones with regiospecific methylene installation at C4. Key to success is the use of t-BuXPhos ligands, which suppress β-hydride elimination – a common side reaction [1]. Similarly, gold(I)-catalyzed rearrangements of propargylic tert-butylcarbamates efficiently deliver 5-methyleneoxazolidinones via 5-endo-dig cyclization, tolerating aryl and alkyl substituents at the propargylic position [8].
Table 1: Cycloaddition Approaches to 4-Methyleneisoxazolidin-5-ones
Method | Catalyst System | Dipole/Dipolarophile | ee (%) | Yield Range |
---|---|---|---|---|
1,3-Dipolar Cycloaddition | Mg(II)-BOX complex | Nitrone/N-vinyl carbamate | 88-94 | 75-92% |
Palladium Carbonylation | Pd(OAc)₂/t-BuXPhos | Aziridine/CO | N/A | 68-85% |
Gold-Catalyzed Rearrangement | [Au(JohnPhos)(NTf₂)] | Propargylic carbamate | N/A | 82-95% |
Microwave-assisted reactions significantly enhance efficiency in these cyclizations. Ethanolamine derivatives condensed with urea under microwave irradiation (250 W, 120°C) using nitromethane as microwave sensitizer deliver 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one derivatives in <30 minutes with 89% yield – a 15-fold rate acceleration versus thermal conditions [1].
Installing the 3-isopropyl-2-methyl motif with stereocontrol demands innovative catalytic strategies. Lipase-mediated kinetic resolution using Pseudomonas fluorescens lipase (PFL) achieves exceptional enantioselection (E > 200) for N-Boc-protected 3-isopropyl-4-methylene precursors. The reaction exploits carbonate diesters as dual acyl donors: initial carbamation forms a linear intermediate, followed by enzyme-catalyzed intramolecular cyclization. This cascade affords (5S)-configured isoxazolidinones with 98% ee, while the unreacted (5R)-enantiomer undergoes racemization via in situ base-mediated epimerization [7].
Chiral phosphine-silver co-catalysis enables dynamic kinetic resolution (DKR) of racemic β-amino alcohols. Silver(I)-Binap complexes catalyze enantioselective alkoxycarbonylation while in situ racemization occurs via reversible Schiff base formation with aldehyde additives. This methodology delivers 3-alkyl-2-methylisoxazolidin-5-ones bearing α-tertiary centers with 93% ee and >95% conversion [7].
Table 2: Asymmetric Methods for 3-Alkyl-2-Methylisoxazolidinones
Strategy | Key Catalytic System | Stereochemical Outcome | ee Range | Limitations |
---|---|---|---|---|
Lipase Kinetic Resolution | PFL/DBU | (5S)-isomers | 95-98% | Requires N-Boc protection |
Ag(I)-Binap DKR | AgOTf/(R)-Binap | (3R,5S)-diastereomers | 88-93% | Sensitive to moisture |
Ru-NHC Hydrogenation | [Ru(allyl)₂(COD)]/(R,R)-SINpEt | cis-3,5-Disubstituted | 90-96% | Requires N-PMB protection |
For constructing contiguous stereocenters, ruthenium-NHC asymmetric hydrogenation of 2-oxazol-2(3H)-ones proves effective. Using [Ru(2-methylallyl)₂(COD)] with chiral (R,R)-SINpEt·HBF₄ ligand at 50 bar H₂ in cyclohexane/THF (20:1) at 0°C reduces 4-isopropyl-2-oxazolones to the corresponding 3-isopropyl-2-methylisoxazolidin-5-ones with 94% ee and >90% yield. Critical to success is N-4-methoxybenzyl (PMB) protection, which prevents catalyst deactivation by N-H coordination [2].
Solid-phase synthesis enables rapid diversification of the isoxazolidinone scaffold for drug discovery. Resin-bound epoxide-isocyanate cycloadditions provide a robust platform: Wang resin-linked glycidyl ethers react with aryl isocyanates at 80°C in DMF (18h), yielding N-aryl-4-methyleneisoxazolidin-5-ones after TFA cleavage. This approach circumvents solubility issues and facilitates purification, with typical yields of 75-85% and >90% purity [4] [9].
Combinatorial libraries leverage Ugi four-component reactions (4-CR) with post-condensation modifications. tert-Butyl isocyanide, 2-methylacrolein, carboxylic acids, and amines assemble linear adducts that undergo microwave-accelerated cyclization (150°C, 20 min) to 3,5-disubstituted-4-methyleneisoxazolidinones. Incorporating trans-crotonic acid as the acid component introduces the 3-isopropyl group via the amine input, generating libraries with >200 analogs for antibacterial screening [5].
Table 3: Solid-Phase and Combinatorial Approaches
Method | Solid Support/Reagents | Diversity Elements | Average Yield | Purity Range |
---|---|---|---|---|
Epoxide-Isocyanate | Wang resin-glycidyl ether | Aryl isocyanates (12 variants) | 82% | 90-98% |
Ugi-4CR/Cyclization | tert-Butyl isocyanide, trans-crotonic acid | Amines (24), Aldehydes (18) | 78% | 85-95% |
Palladium-Immobilized | Pd@SBA-15 mesoporous silica | Boronic acids (15), Halides (10) | 88% | 92-99% |
Palladium-immobilized Suzuki couplings further expand structural diversity. SBA-15 mesoporous silica-supported Pd nanoparticles (Pd@SBA-15) catalyze arylation at C5 of resin-bound 5-iodomethylisoxazolidinones. This method tolerates electron-rich and electron-deficient boronic acids (yields: 82-94%), enabling installation of biaryl motifs critical for ribosomal binding affinity. Post-coupling cleavage with TFA/DCM releases 5-aryl-methyl-3-isopropyl derivatives suitable for direct biological evaluation [1] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7